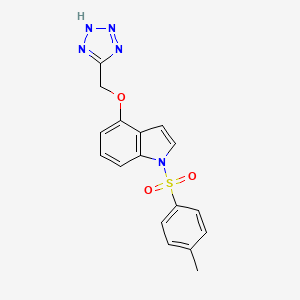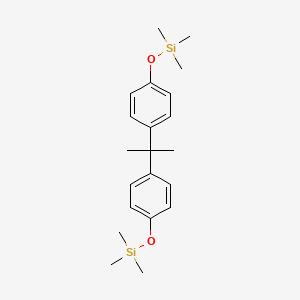
Bis(trimethylsilyl)bisphenol A
Übersicht
Beschreibung
Bis(trimethylsilyl)bisphenol A is a chemical compound with the molecular formula C21H32O2Si2. It is a derivative of bisphenol A, where the hydroxyl groups are replaced by trimethylsilyl groups. This compound is known for its use in the synthesis of high-performance polymers and as a stabilizer in various industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Bis(trimethylsilyl)bisphenol A can be synthesized through the reaction of bisphenol A with trimethylchlorosilane. The reaction typically occurs in the presence of a base, such as pyridine, which acts as a catalyst. The reaction conditions include maintaining a controlled temperature and ensuring an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where bisphenol A and trimethylchlorosilane are mixed under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
Bis(trimethylsilyl)bisphenol A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanol derivatives.
Reduction: It can be reduced to form simpler silane compounds.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like halogens or alkylating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include silanol derivatives, simpler silane compounds, and various substituted bisphenol derivatives .
Wissenschaftliche Forschungsanwendungen
Bis(trimethylsilyl)bisphenol A has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of high-performance polymers and as a stabilizer in polymerization reactions.
Biology: The compound is used in the study of enzyme inhibition and as a model compound in biochemical assays.
Medicine: It is explored for its potential use in drug delivery systems and as a stabilizer in pharmaceutical formulations.
Industry: The compound is used as a flame retardant and as a stabilizer in the production of various industrial materials
Wirkmechanismus
The mechanism of action of bis(trimethylsilyl)bisphenol A involves its interaction with molecular targets through its trimethylsilyl groups. These groups can form stable complexes with various substrates, enhancing the stability and reactivity of the compound. The pathways involved include the formation of silanol intermediates and subsequent reactions with other functional groups .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bisphenol A: The parent compound, known for its use in the production of polycarbonate plastics and epoxy resins.
Bisphenol S: A similar compound used as a substitute for bisphenol A in various applications.
Bisphenol F: Another analogue with similar applications in polymer production
Uniqueness
Bis(trimethylsilyl)bisphenol A is unique due to its enhanced stability and reactivity provided by the trimethylsilyl groups. These properties make it a valuable compound in the synthesis of high-performance materials and as a stabilizer in various industrial applications .
Eigenschaften
IUPAC Name |
trimethyl-[4-[2-(4-trimethylsilyloxyphenyl)propan-2-yl]phenoxy]silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O2Si2/c1-21(2,17-9-13-19(14-10-17)22-24(3,4)5)18-11-15-20(16-12-18)23-25(6,7)8/h9-16H,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLAHMUJINXIWJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)O[Si](C)(C)C)C2=CC=C(C=C2)O[Si](C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O2Si2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N,N-diphenyl-4-[(E)-2-[7'-[(E)-2-[4-(N-phenylanilino)phenyl]ethenyl]-9,9'-spirobi[fluorene]-2'-yl]ethenyl]aniline](/img/structure/B3137290.png)

![Bis(tricyclohexylphosphine)[(phenylthio)methylene]ruthenium (II) dichloride](/img/structure/B3137311.png)
![2'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine](/img/structure/B3137317.png)

![3-[(4-Chloro-3-methylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3137331.png)
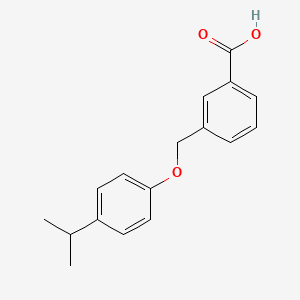
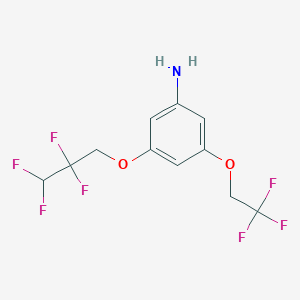
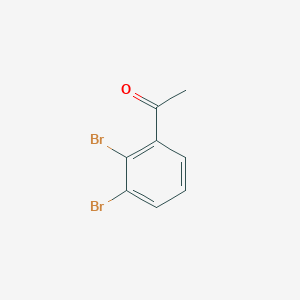
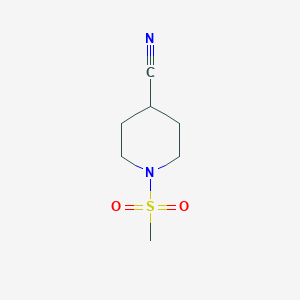

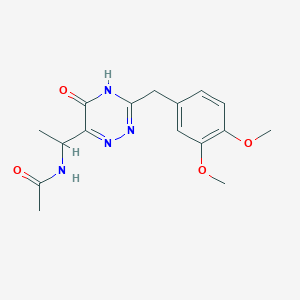
![7-Bromo-3,3-dibutyl-8-methoxy-2,3-dihydrobenzo[b][1,4]thiazepin-4(5H)-one](/img/structure/B3137365.png)
